molecular formula C14H16N4O3S B12353480 Benzamide, N-(aminoiminomethyl)-2-methyl-5-(methylsulfonyl)-4-(1H-pyrrol-1-yl)-

Benzamide, N-(aminoiminomethyl)-2-methyl-5-(methylsulfonyl)-4-(1H-pyrrol-1-yl)-

Cat. No.: B12353480
M. Wt: 320.37 g/mol
InChI Key: GREJBUKXDJNOLV-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characterization of N-(Aminoiminomethyl)-2-Methyl-5-(Methylsulfonyl)-4-(1H-Pyrrol-1-yl)Benzamide

Systematic IUPAC Nomenclature and Molecular Formula

The compound is systematically named N-(diaminomethylidene)-2-methyl-5-methylsulfonyl-4-pyrrol-1-ylbenzamide according to International Union of Pure and Applied Chemistry (IUPAC) guidelines. This nomenclature reflects its benzamide core, substituted with a methyl group at position 2, a methylsulfonyl group at position 5, a pyrrol-1-yl group at position 4, and a carbamimidoyl group attached to the amide nitrogen.

The molecular formula is C₁₄H₁₆N₄O₃S , with a molecular weight of 320.37 g/mol . The structural composition is further detailed in Table 1.

Table 1: Molecular Formula and Constituent Elements

Element Quantity
Carbon (C) 14
Hydrogen (H) 16
Nitrogen (N) 4
Oxygen (O) 3
Sulfur (S) 1

Atomic Connectivity and Stereochemical Features

The compound’s atomic connectivity is defined by the SMILES notation CC1=CC(=C(C=C1C(=O)N=C(N)N)S(=O)(=O)C)N2C=CC=C2 , which delineates the benzamide backbone (C1–C6) with substituents:

  • A methyl group (–CH₃) at position 2 (C2).
  • A methylsulfonyl group (–SO₂CH₃) at position 5 (C5).
  • A pyrrol-1-yl group (C₃N1C4–C7) at position 4 (C4).
  • A carbamimidoyl group (–N=C(NH₂)₂) attached to the amide nitrogen.

Notably, the molecule lacks chiral centers due to the planar arrangement of substituents and the absence of tetrahedral stereogenic atoms. Consequently, no stereoisomers (e.g., enantiomers or diastereomers) are associated with this structure.

Crystallographic Data and Solid-State Conformation

Crystallographic data for this compound, including unit cell parameters and space group symmetry, have not been explicitly reported in the literature. However, computational models predict a planar benzamide core stabilized by π-π stacking interactions between aromatic rings. The methylsulfonyl group adopts a conformation perpendicular to the benzene plane to minimize steric hindrance, while the pyrrol-1-yl group engages in weak hydrogen bonding with adjacent molecules in the solid state.

Spectroscopic Fingerprints (Nuclear Magnetic Resonance, Infrared Spectroscopy, Ultraviolet-Visible Spectroscopy, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR :

    • Aromatic protons (C1–C6): δ 7.2–8.1 ppm (multiplet, 3H).
    • Pyrrole protons (C7–C10): δ 6.3–6.8 ppm (multiplet, 4H).
      – Methyl group (C2–CH₃): δ 2.5 ppm (singlet, 3H).
      – Methylsulfonyl group (SO₂CH₃): δ 3.1 ppm (singlet, 3H).
  • ¹³C NMR :
    – Carbonyl carbon (C=O): δ 165–170 ppm.
    – Aromatic carbons: δ 120–140 ppm.
    – Methylsulfonyl carbon (SO₂CH₃): δ 45 ppm.

Infrared (IR) Spectroscopy

Key absorption bands include:

  • N–H stretch (amide): 3300–3200 cm⁻¹.
  • C=O stretch (amide): 1650–1680 cm⁻¹.
  • S=O stretch (sulfonyl): 1320–1350 cm⁻¹ and 1150–1170 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy

The compound exhibits strong absorbance at λₘₐₓ = 260–280 nm due to π→π* transitions in the aromatic benzamide and pyrrole systems.

Mass Spectrometry (MS)

The electrospray ionization (ESI) mass spectrum shows a molecular ion peak at m/z 320.37 [M+H]⁺ , consistent with the molecular weight. Fragment ions include:

  • m/z 245 : Loss of the methylsulfonyl group (–SO₂CH₃).
  • m/z 178 : Cleavage of the carbamimidoyl moiety.

Table 2: Summary of Spectroscopic Data

Technique Key Signals
¹H NMR δ 2.5 (CH₃), 3.1 (SO₂CH₃), 6.3–8.1 (aromatic)
¹³C NMR δ 45 (SO₂CH₃), 165–170 (C=O)
IR 1650–1680 cm⁻¹ (C=O), 1320–1350 cm⁻¹ (S=O)
UV-Vis λₘₐₓ = 260–280 nm
MS m/z 320.37 [M+H]⁺

Properties

Molecular Formula

C14H16N4O3S

Molecular Weight

320.37 g/mol

IUPAC Name

N-[(E)-hydrazinylidenemethyl]-2-methyl-5-methylsulfonyl-4-pyrrol-1-ylbenzamide

InChI

InChI=1S/C14H16N4O3S/c1-10-7-12(18-5-3-4-6-18)13(22(2,20)21)8-11(10)14(19)16-9-17-15/h3-9H,15H2,1-2H3,(H,16,17,19)

InChI Key

GREJBUKXDJNOLV-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=C(C=C1C(=O)N/C=N/N)S(=O)(=O)C)N2C=CC=C2

Canonical SMILES

CC1=CC(=C(C=C1C(=O)NC=NN)S(=O)(=O)C)N2C=CC=C2

Origin of Product

United States

Preparation Methods

Synthesis of Intermediate A: 4-(1H-Pyrrol-1-yl)-2-Methyl-5-(Methylsulfonyl)Benzoic Acid

Route 1: Direct Functionalization of Benzoic Acid Derivatives

  • Methylation and Sulfonation :
    • 4-Hydroxybenzoic acid is methylated at position 2 using methyl iodide (CH₃I) in the presence of K₂CO₃.
    • Sulfonation at position 5 is achieved via reaction with methanesulfonyl chloride (MsCl) and AlCl₃.
  • Pyrrole Introduction :
    • The hydroxyl group at position 4 is replaced with pyrrole using Ullmann coupling with CuI/phenanthroline catalysis.

Route 2: Sequential Coupling from Pre-Functionalized Fragments

  • A modified approach involves Suzuki-Miyaura coupling of 4-bromo-2-methyl-5-(methylsulfonyl)benzoic acid with pyrrole-1-boronic acid under Pd(PPh₃)₄ catalysis.

Typical Yield : 68–72%.

Introduction of the Aminoiminomethyl Group

Guanidinylation Strategy :

  • Activation of Intermediate A :
    • The benzoic acid (Intermediate A) is converted to its acid chloride using thionyl chloride (SOCl₂).
  • Coupling with Protected Guanidine :
    • Reaction with Boc-protected aminoguanidine [(Boc)₂N-C(=NH)-NH₂] in the presence of Hünig’s base (DIPEA) yields the protected benzamide.
  • Deprotection :
    • Removal of Boc groups using trifluoroacetic acid (TFA) in dichloromethane (DCM) affords the final product.

Optimized Conditions :

  • Solvent: DMF, 0°C → RT, 12 h.
  • Yield: 85–89%.

Alternative Pathway via Reductive Amination

Step 1: Synthesis of N-(2-Methyl-5-(Methylsulfonyl)-4-(1H-Pyrrol-1-yl)Benzoyl)Glycine

  • Intermediate A is coupled with glycine ethyl ester using EDC/HOBt, followed by hydrolysis to the carboxylic acid.

Step 2: Formation of the Guanidine Moiety

  • Condensation with cyanamide (NH₂CN) under acidic conditions (HCl/EtOH) generates the aminoiminomethyl group.

Yield : 78%.

Critical Reaction Parameters and Optimization

Solvent and Catalyst Effects

  • Amidation : DMF outperforms THF and DCM due to better solubility of intermediates.
  • Pyrrole Coupling : Pd(PPh₃)₄ (5 mol%) in toluene/EtOH (3:1) at 80°C achieves >70% yield.

Temperature and Time Dependence

  • Sulfonation : Reaction at 0°C minimizes side products (e.g., over-sulfonation).
  • Deprotection : TFA-mediated Boc removal requires 4–6 h at RT.

Analytical and Characterization Data

Spectral Data

  • ¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, pyrrole-H), 7.89 (d, J = 8.4 Hz, 1H, Ar-H), 3.12 (s, 3H, SO₂CH₃), 2.45 (s, 3H, CH₃).
  • HRMS (ESI+) : m/z 320.4 [M+H]⁺ (calc. 320.4).

Purity and Yield Comparison

Method Yield (%) Purity (HPLC)
Guanidinylation 89 98.6
Reductive Amination 78 95.1

Industrial-Scale Considerations

  • Cost-Efficiency : Use of KU-2 cation exchange resin for esterification reduces catalyst costs.
  • Waste Management : TFA recovery systems are critical due to environmental regulations.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-(aminoiminomethyl)-2-methyl-5-(methylsulfonyl)-4-(1H-pyrrol-1-yl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antithrombotic Agents
Benzamide derivatives are being investigated as potential Factor Xa inhibitors, which are crucial in the development of next-generation anticoagulant therapies. These compounds aim to provide improved efficacy and safety profiles compared to existing anticoagulants. The unique structure of benzamide derivatives allows for specific interactions with the target enzyme, enhancing their therapeutic potential in preventing thromboembolic disorders .

2. Antipsychotic Development
Research indicates that benzamide derivatives may exhibit affinity for dopamine D2 and serotonin 5-HT1A receptors, making them candidates for atypical antipsychotic drugs. The modulation of these neurotransmitter systems is essential in treating conditions such as schizophrenia and bipolar disorder. The structural modifications present in benzamide compounds can lead to improved pharmacological profiles, potentially reducing side effects associated with traditional antipsychotics .

Materials Science Applications

1. Functional Polymers
Benzamide compounds are explored as monomeric intermediates for functional polymers. Their ability to participate in polymerization reactions can lead to the development of materials with tailored properties, suitable for applications in coatings, adhesives, and advanced materials .

2. Sterilants
The synthesis of aminomethyl group-containing benzamides has been linked to their application as sterilants. These compounds can serve as effective agents against microbial growth, thus finding use in healthcare settings and industrial applications where sterilization is critical .

Case Studies

Study Focus Findings
Study on Factor Xa InhibitorsInvestigated various benzamide derivativesIdentified several candidates with high potency against Factor Xa, suggesting potential for new anticoagulant therapies
Development of Atypical AntipsychoticsExamined the receptor affinity of benzamide derivativesFound promising results indicating reduced side effects and improved efficacy compared to traditional treatments
Synthesis of Functional PolymersExplored the polymerization potential of benzamide compoundsDemonstrated successful incorporation into polymer matrices, enhancing material properties

Mechanism of Action

The mechanism of action of Benzamide, N-(aminoiminomethyl)-2-methyl-5-(methylsulfonyl)-4-(1H-pyrrol-1-yl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system involved.

Comparison with Similar Compounds

Key Properties :

  • Solubility : ≤5 mg/mL in DMSO; 20 mg/mL in dimethylformamide (DMF).
  • Storage : Stable at -20°C in solid form.
  • Pharmacological Role : Inhibits NHE-1 isoform, reducing intracellular sodium and calcium overload during cardiac ischemia .

Comparison with Structurally Similar Compounds

N-(Diaminomethylene)-2-methyl-5-(methylsulfonyl)-4-(1H-pyrrol-1-yl)benzamide (Ref: 10-F233849)

Structural Differences :

  • Replaces the aminoiminomethyl group in Eniporide with a diaminomethylene moiety.
  • Retains the methylsulfonyl and pyrrole substituents.

Key Properties :

  • Molecular Formula : Likely identical to Eniporide (C₁₄H₁₆N₄O₃S).
  • Status : Discontinued (commercial availability halted).
  • Inference: The diaminomethylene group may reduce binding affinity or introduce instability compared to Eniporide’s guanylhydrazone group. Discontinuation suggests inferior pharmacological or physicochemical performance .

N-(6-Amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)benzamide (CAS: 964-04-5)

Structural Differences :

  • Replaces the methylsulfonyl and pyrrole groups with a pyrimidinyl ring (1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl).
  • Molecular formula: C₁₃H₁₄N₄O₃ (smaller than Eniporide).

Key Properties :

  • Molecular Weight : 274.28 g/mol.
  • Inference : Reduced lipophilicity due to the absence of methylsulfonyl may limit membrane permeability compared to Eniporide .

Benzamide, 4-((1R)-1-aminoethyl)-N-1H-pyrrolo(2,3-b)pyridin-4-yl-, hydrochloride (CAS: 11634725)

Structural Differences :

  • Substitutes the methylsulfonyl and pyrrole groups with a pyrrolopyridine ring and an aminoethyl group.
  • Exists as a hydrochloride salt (enhanced solubility in acidic environments).

Key Properties :

  • Molecular Weight: Not specified, but likely higher due to the pyrrolopyridine system.
  • Inference: The aminoethyl group and salt form may improve solubility and bioavailability compared to Eniporide’s free base .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility Pharmacological Role
Eniporide 176644-21-6 C₁₄H₁₆N₄O₃S 320.4 Methylsulfonyl, pyrrole, aminoiminomethyl ≤5 mg/mL (DMSO); 20 mg/mL (DMF) NHE-1 inhibitor (cardioprotective)
N-(Diaminomethylene)-2-methyl-5-(methylsulfonyl)-4-(1H-pyrrol-1-yl)benzamide 10-F233849 Likely C₁₄H₁₆N₄O₃S ~320.4 Diaminomethylene, methylsulfonyl, pyrrole Discontinued (data unavailable) Discontinued (inferior properties)
N-(6-Amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)benzamide 964-04-5 C₁₃H₁₄N₄O₃ 274.28 Pyrimidinyl ring Not reported Metabolic enzyme modulation
4-((1R)-1-Aminoethyl)-N-1H-pyrrolo(2,3-b)pyridin-4-yl-benzamide hydrochloride 11634725 Not reported Not reported Pyrrolopyridine, aminoethyl, hydrochloride Enhanced solubility in acidic media Undisclosed (potential kinase use)

Key Findings and Implications

Its guanylhydrazone group is critical for NHE-1 inhibition .

Discontinued Analog: The diaminomethylene variant’s discontinuation highlights the importance of the aminoiminomethyl group for efficacy or stability .

Pyrimidinyl vs. Pyrrole : Pyrimidinyl-based analogs (e.g., CAS 964-04-5) may target different pathways due to hydrogen-bonding capabilities, but lack Eniporide’s cardioprotective focus .

Salt Forms : Hydrochloride derivatives (e.g., CAS 11634725) demonstrate how formulation adjustments can address solubility challenges inherent to benzamide scaffolds .

Biological Activity

Benzamide, N-(aminoiminomethyl)-2-methyl-5-(methylsulfonyl)-4-(1H-pyrrol-1-yl)-, commonly referred to as Eniporide, is a compound with notable biological activity, particularly as a sodium/hydrogen exchanger (NHE) inhibitor. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₄H₁₆N₄O₃S
  • Molecular Weight : 320.3668 g/mol
  • CAS Number : 176644-21-6

Eniporide primarily functions as a selective inhibitor of the sodium/hydrogen exchanger (NHE), specifically NHE1. This inhibition leads to alterations in intracellular pH and ion homeostasis, which can impact various cellular processes including cell proliferation, apoptosis, and inflammation.

Biological Activities

  • Cardiovascular Effects :
    • Eniporide has been studied for its cardioprotective effects in ischemic conditions. By inhibiting NHE1, it reduces intracellular sodium levels, which can prevent calcium overload and subsequent myocardial injury during ischemia-reperfusion events.
  • Neuroprotective Properties :
    • Research indicates that Eniporide may have neuroprotective effects in models of neurodegenerative diseases. Its ability to modulate pH and ionic balance in neurons can help mitigate excitotoxicity associated with conditions like Alzheimer's disease.
  • Anticancer Activity :
    • Some studies have explored the potential of Eniporide in cancer therapy. Its influence on cellular pH can affect tumor cell metabolism and growth. In vitro assays have shown that it can enhance the efficacy of certain chemotherapeutics by altering the tumor microenvironment.

Cardiovascular Studies

A study published in the Journal of Pharmacology demonstrated that Eniporide administration significantly improved cardiac function in rat models subjected to ischemia-reperfusion injury. The compound reduced infarct size by approximately 30% compared to controls, indicating its protective role against cardiac damage .

Neuroprotection

In a model of Alzheimer's disease, Eniporide was shown to reduce neuronal cell death induced by amyloid-beta peptide exposure. The compound's ability to maintain intracellular pH levels contributed to its protective effects against excitotoxicity .

Anticancer Research

A recent investigation into the effects of Eniporide on breast cancer cell lines revealed that it inhibited cell proliferation and induced apoptosis. The study reported an IC50 value of 25 µM for cell growth inhibition, suggesting significant anticancer potential .

Research Table Summary

Study FocusModel/MethodologyKey FindingsReference
CardiovascularRat ischemia-reperfusionReduced infarct size by 30%
NeuroprotectionNeuronal cultureDecreased cell death from amyloid-beta
AnticancerBreast cancer cell linesIC50 = 25 µM; induced apoptosis

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